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Compound of Interest

Compound Name: Dihydrolapachenole

Cat. No.: B184636

An In-depth Technical Guide on the Spectroscopic Data of 3-Dihydrolapachenole

For researchers, scientists, and professionals in drug development, a thorough understanding
of the spectroscopic properties of a compound is fundamental for its identification,
characterization, and quality control. This guide provides a comprehensive overview of the
available spectroscopic data for 3-Dihydrolapachenole, a derivative of lapachol, a naturally
occurring naphthoquinone. While direct and complete spectral datasets for 3-
Dihydrolapachenole are not readily available in publicly accessible databases, this guide
compiles and extrapolates information from the analysis of closely related compounds and
provides the necessary experimental context.

Chemical Structure and Properties

B-Dihydrolapachenole is a heterocyclic compound derived from the reduction of lapachol. Its
chemical structure consists of a dihydronaphthofuran ring system fused to a benzene ring.

Molecular Formula: C1sH1402 Molecular Weight: 226.27 g/mol CAS Number: 20213-26-7

Spectroscopic Data

Detailed experimental spectra for 3-Dihydrolapachenole are not widely published. However,
based on the known spectroscopic characteristics of its parent compound, lapachol, and other
related naphthoquinone derivatives, the expected data can be inferred.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

1H NMR Spectroscopy: The proton NMR spectrum of B-Dihydrolapachenole is expected to
show distinct signals corresponding to the aromatic protons, the protons on the dihydropyran
ring, and the methyl groups. The aromatic protons would appear in the downfield region
(typically & 7.0-8.5 ppm). The protons of the dihydropyran ring would be observed in the upfield
region, with their chemical shifts and coupling patterns providing information about their
stereochemical relationships. The gem-dimethyl protons would likely appear as two singlets.

13C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique
carbon atoms in the molecule. The carbonyl carbons of the quinone moiety (if present, though
reduced in the dihyro- form) would be the most downfield signals (& > 180 ppm). The aromatic
and olefinic carbons would resonate in the & 110-160 ppm range, while the aliphatic carbons of
the dihydropyran ring and the methyl groups would be found in the upfield region (& < 80 ppm).

Table 1: Predicted *H and *3C NMR Data for 3-Dihydrolapachenole
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Predicted 13C Predicted H Coupling
Position Chemical Shift Chemical Shift Multiplicity Constants (J,
(6, ppm) (6, ppm) Hz)
Aromatic CH 120-135 7.0-8.5 m
Aromatic C 115-150 - -
Dihydropyran
yeropy ~30-40 ~2.5-35 m
CH2
Dihydropyran
yeropy ~70-80 - -
C(CHs)2
Dihydropyran
yEropy ~25-30 ~1.2-15 s
CHs
Furan-ring O-
~80-90 ~4.5-5.5 t or dd
CH-
Furan-ring -CH2-  ~30-40 ~2.8-3.2 m
_ Not Applicable
Quinone C=0 - -
(reduced)
Naphthoquinone
110-145 - -

c=C

Note: These are predicted values based on related structures and should be confirmed with
experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-Dihydrolapachenole is expected to show characteristic absorption bands for C-
H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O
stretching of the ether linkage in the furan ring. The strong carbonyl (C=0) stretching bands
characteristic of quinones (around 1650-1680 cm™1) in lapachol would be absent or significantly
shifted in 3-Dihydrolapachenole due to the reduction of the quinone moiety.

Table 2: Expected Infrared Absorption Bands for 3-Dihydrolapachenole
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Expected Wavenumber

Functional Group Intensity
(cm~)
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch 3000-2850 Medium
Aromatic C=C Stretch 1600-1450 Medium to Strong
C-O Stretch (Ether) 1250-1050 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 3-Dihydrolapachenole, the molecular ion peak (M*) would be expected at
an m/z value corresponding to its molecular weight (226.27). The fragmentation pattern would
likely involve the cleavage of the dihydropyran ring, leading to characteristic fragment ions.

Table 3: Expected Mass Spectrometry Data for 3-Dihydrolapachenole

lon Expected m/z Description

[M]*+ 226 Molecular lon

[M - CHs]* 211 Loss of a methyl group

[M - CsH7]* 183 Loss of an isopropyl group

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of 3-Dihydrolapachenole
would follow standard procedures for organic compound characterization.

NMR Spectroscopy

A sample of B-Dihydrolapachenole (typically 5-10 mg for *H NMR and 20-50 mg for 3C NMR)
would be dissolved in a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube. A small
amount of tetramethylsilane (TMS) is usually added as an internal standard (O ppm). The
spectra are then recorded on an NMR spectrometer (e.g., 400 or 500 MHz). Two-dimensional
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NMR experiments such as COSY, HSQC, and HMBC would be essential for unambiguous
assignment of all proton and carbon signals.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The
sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or
dissolved in a suitable solvent (e.g., CCla).

Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EIl) or electrospray
ionization (ESI) mass spectrometer. The sample is introduced into the ion source, where it is
ionized. The resulting ions are then separated based on their mass-to-charge ratio and
detected.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a compound like 3-Dihydrolapachenole using spectroscopic
methods follows a logical progression.
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Caption: Workflow for the spectroscopic analysis of 3-Dihydrolapachenole.

This guide serves as a foundational resource for researchers working with 3-
Dihydrolapachenole. The provided data, while predictive in nature, is based on established
spectroscopic principles and data from analogous compounds. Experimental verification
remains crucial for definitive structural confirmation.
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 To cite this document: BenchChem. [b-Dihydrolapachenole spectroscopic data (NMR, IR,
MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184636#b-dihydrolapachenole-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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